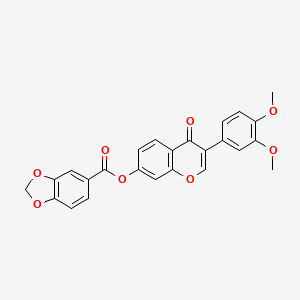

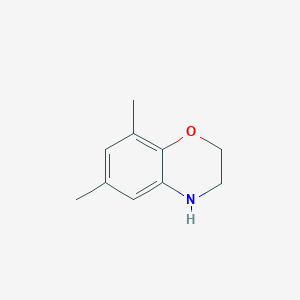

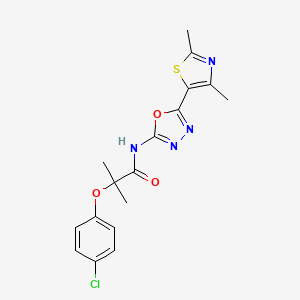

![molecular formula C21H17N7O3 B2606880 (E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 714290-55-8](/img/structure/B2606880.png)

(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A wide range of synthetic strategies is reported in this significant area of research . For example, 2,3-diphenylquinoxaline-6-carboxylic acid was synthesized through a reaction between commercial benzil and 3,4-diaminobenzoic acid in acetic acid as a solvent at 50 °C .Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The molecular structures of these Schiff’s bases related to quinoxalines were confirmed by various spectroscopic methods (NMR, FTIR, UV–Vis) .Chemical Reactions Analysis

Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . They have attracted considerable attention over the years due to their potential biological and pharmaceutical properties .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The position and nature of functional groups attached to the quinoxaline moiety alter their physico-chemical and biological properties .科学的研究の応用

Optoelectronic Device Applications

Indolo[2,3-b]quinoxaline derivatives are utilized in various optoelectronic devices due to their excellent electronic properties. They serve as sensitizers, semiconductors, light-emitting materials, and sensors . The specific compound could potentially be applied in the development of new optoelectronic devices, enhancing their efficiency and performance.

Anticancer Activity

Compounds with the indolo[2,3-b]quinoxaline framework have shown promising results in anticancer research. They exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), and could be potential candidates for developing novel anticancer drugs .

Antiviral Applications

The structural motif of indolo[2,3-b]quinoxaline is common in biologically active compounds with antiviral properties . Research into the applications of this compound could lead to the discovery of new antiviral agents, particularly against viruses that have developed resistance to current medications.

Antidiabetic Properties

Some derivatives of indolo[2,3-b]quinoxaline have been identified to possess antidiabetic activity . Investigating the specific applications of “(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” in this field could contribute to the development of new therapeutic agents for diabetes management.

Material Science

Indolo[2,3-b]quinoxaline derivatives are known for their applications in material science. They can be incorporated into materials to improve properties such as durability, conductivity, and reactivity, which are essential for various industrial applications .

Synthetic Methodology Development

The synthesis of indolo[2,3-b]quinoxaline derivatives, including the compound , often involves innovative synthetic methodologies. Research into these methods can lead to more efficient and sustainable chemical processes, which are valuable for the pharmaceutical and chemical industries .

将来の方向性

特性

IUPAC Name |

2-amino-1-[(E)-(3-nitrophenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N7O3/c1-2-10-23-21(29)17-18-20(26-16-9-4-3-8-15(16)25-18)27(19(17)22)24-12-13-6-5-7-14(11-13)28(30)31/h2-9,11-12H,1,10,22H2,(H,23,29)/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKUYWBYXFBPBT-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

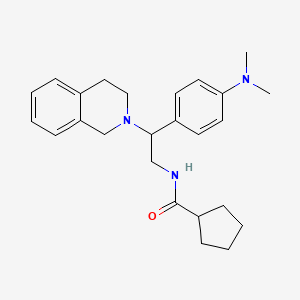

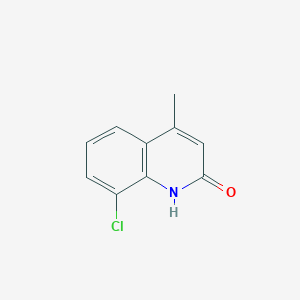

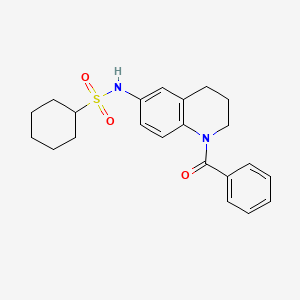

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)

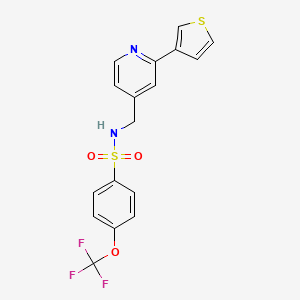

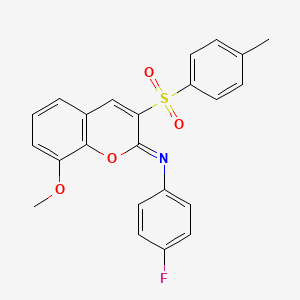

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)

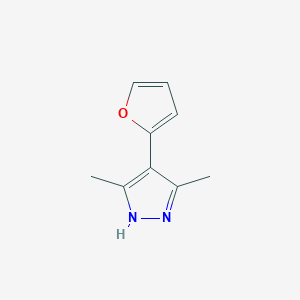

![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)